molecular formula C6H11NO2 B12921930 5-Propyl-4,5-dihydro-1,2-oxazol-5-ol CAS No. 61184-68-7

5-Propyl-4,5-dihydro-1,2-oxazol-5-ol

Cat. No.: B12921930
CAS No.: 61184-68-7
M. Wt: 129.16 g/mol
InChI Key: RFDWMXRJRGVTPO-UHFFFAOYSA-N
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Description

5-Propyl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential . The unique structure of 5-Propyl-4,5-dihydroisoxazol-5-ol makes it an interesting subject for scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Propyl-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of 5-Propyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Propyl-4,5-dihydroisoxazol-5-ol is unique due to its specific substituent (propyl group) and its ability to undergo various chemical reactions under mild conditions. This makes it a versatile compound for research and industrial applications .

Biological Activity

5-Propyl-4,5-dihydro-1,2-oxazol-5-ol is a heterocyclic compound belonging to the isoxazole family, characterized by its five-membered ring structure containing nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, analgesic, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of this compound through various studies and findings.

The molecular formula of this compound is C₆H₁₁NO₂, with a molecular weight of approximately 129.16 g/mol. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its structure and enhance its biological activity.

PropertyValue
Molecular FormulaC₆H₁₁NO₂
Molecular Weight129.16 g/mol
Functional GroupsIsoxazole

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral activities. In vitro studies have demonstrated its effectiveness against various bacterial strains and viruses. For instance:

  • Antimicrobial Activity : The compound has shown promising results against both gram-positive and gram-negative bacteria.
  • Antiviral Activity : Preliminary studies suggest it may inhibit viral replication mechanisms.

These properties position this compound as a potential candidate for therapeutic applications in treating infections.

Analgesic and Anti-inflammatory Effects

The analgesic and anti-inflammatory properties of this compound have also been explored. Research has indicated that it may modulate pain pathways and inflammatory responses:

  • Mechanism of Action : The compound may interact with specific receptors involved in pain perception.
  • Case Studies : In animal models, administration of this compound resulted in reduced pain responses compared to control groups.

The biological effects of this compound are attributed to its ability to inhibit certain enzymes or receptors. For example:

  • Enzyme Inhibition : The compound can inhibit enzymes related to inflammation and pain signaling.
  • Receptor Interaction : It may bind to specific receptors involved in the modulation of immune responses.

Comparison with Similar Compounds

Several compounds share structural similarities with 5-Propyl-4,5-dihydroisoxazol-5-ol. Here’s a comparison with notable examples:

Table 2: Comparison of Similar Compounds

Compound NameStructure TypeUnique Features
4,5-DihydroisoxazoleIsoxazoleLacks the propyl substituent
3-Amino-isoxazoleIsoxazoleContains an amino group
3,4,5-Trisubstituted IsoxazolesIsoxazoleVarying biological activities based on substituents

The unique propyl substituent in 5-Propyl-4,5-dihydroisoxazol-5-ol enhances its biological activity compared to other isoxazole derivatives.

Applications in Research and Industry

The versatility of 5-Propyl-4,5-dihydroisoxazol-5-ol extends across multiple fields:

  • Medicinal Chemistry : Ongoing research is focused on synthesizing derivatives for enhanced therapeutic efficacy.
  • Biological Research : Its properties make it valuable for studying microbial resistance mechanisms.
  • Industrial Applications : The compound serves as a building block for synthesizing complex molecules.

Properties

CAS No.

61184-68-7

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

5-propyl-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C6H11NO2/c1-2-3-6(8)4-5-7-9-6/h5,8H,2-4H2,1H3

InChI Key

RFDWMXRJRGVTPO-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC=NO1)O

Origin of Product

United States

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